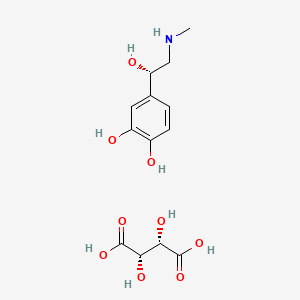![molecular formula C22H25N5O3 B571088 2'-(tert-Butyl)-1-(1H-indazole-5-carbonyl)-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'H)-one CAS No. 1197815-64-7](/img/structure/B571088.png)
2'-(tert-Butyl)-1-(1H-indazole-5-carbonyl)-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-(tert-Butyl)-1-(1H-indazole-5-carbonyl)-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazol]-7’(6’H)-one is a complex organic compound featuring a unique spiro structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the tert-butyl group and the indazole moiety contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(tert-Butyl)-1-(1H-indazole-5-carbonyl)-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazol]-7’(6’H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indazole Moiety: This can be achieved through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Spiro Compound Formation: The spiro structure is formed through a cyclization reaction involving the piperidine and pyrano[3,2-c]pyrazol moieties. This step often requires specific catalysts and controlled reaction conditions to ensure the correct formation of the spiro linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2’-(tert-Butyl)-1-(1H-indazole-5-carbonyl)-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazol]-7’(6’H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2’-(tert-Butyl)-1-(1H-indazole-5-carbonyl)-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazol]-7’(6’H)-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its spiro structure can be exploited in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its distinct chemical properties.
Mechanism of Action
The mechanism of action of 2’-(tert-Butyl)-1-(1H-indazole-5-carbonyl)-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazol]-7’(6’H)-one involves its interaction with specific molecular targets. The indazole moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The tert-butyl group may enhance the compound’s stability and bioavailability, allowing it to effectively reach its target sites.
Comparison with Similar Compounds
Similar Compounds
- 1-(tert-Butyl)-3-(1H-indazol-5-yl)-2H-pyrano[3,2-c]pyrazol-4(3H)-one
- 2-(tert-Butyl)-1-(1H-indazol-5-yl)-3H-pyrano[3,2-c]pyrazol-4(2H)-one
Uniqueness
2’-(tert-Butyl)-1-(1H-indazole-5-carbonyl)-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazol]-7’(6’H)-one is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-tert-butyl-1'-(1H-indazole-5-carbonyl)spiro[6H-pyrano[3,2-c]pyrazole-5,4'-piperidine]-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3/c1-21(2,3)27-13-18-19(25-27)17(28)11-22(30-18)6-8-26(9-7-22)20(29)14-4-5-16-15(10-14)12-23-24-16/h4-5,10,12-13H,6-9,11H2,1-3H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLAYXJCVDNKAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C2C(=N1)C(=O)CC3(O2)CCN(CC3)C(=O)C4=CC5=C(C=C4)NN=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethanone, 1-[4-methyl-2-(methylamino)phenyl]- (9CI)](/img/new.no-structure.jpg)

![3-(2-Naphthalen-1-ylethyl)-3-[2-(oxan-2-yl)ethyl]pentanedioic acid](/img/structure/B571025.png)


![2-[1-Allyl-4-[4-[N,N-bis(3-phenylpropyl)amino]phenyl]-3-cyano-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene]malononitrile](/img/structure/B571028.png)
